

lithospermic acid comparative hepatoprotection studies

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Compound Focus: Lithospermic Acid

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Hepatoprotective Efficacy of Lithospermic Acid

Liver Injury Model	Experimental Subject	Key Efficacy Findings	Proposed Mechanisms	Source Compound
CCl₄-Induced Acute Damage [1] [2]	BALB/c mice (in vivo) & Huh7 cells (in vitro)	↓ Serum ALT & AST; ↑ SOD & CAT; ↓ Necrosis & Lipid Peroxidation; ↓ ROS & Caspase-3/7	Potent free radical scavenging (confirmed by DPPH assay)	<i>Salvia miltiorrhiza</i>
CCl₄-Induced Fibrosis [3]	C57BL/6 mice	↓ Collagen I/III & α-SMA deposition; Improved fibrosis scores	Inhibition of Piezo1 channel → ↓ Ca ²⁺ influx → ↓ Macrophage ROS & Inflammation	<i>Salvia miltiorrhiza</i>
Aflatoxin-Induced NAFLD [4]	Mouse Model	(Reference compound: 10-HSA, not LA) Restored gut barrier; Improved liver energy metabolism & detoxification; Normalized bile acids	Activation of PPARα signaling pathway	Lactobacillus (Gut Bacteria)

Detailed Experimental Protocols

To help you evaluate the quality of the evidence, here are the methodologies from the key studies on **lithospermic acid**.

Protocol: CCl₄-Induced Acute Liver Damage

This study investigated the anti-oxidative and hepatoprotective effects of LA *in vitro* and *in vivo* [1] [2].

- **In Vitro Model:** Huh7 human liver carcinoma cell line was exposed to 0.5% CCl₄ to induce oxidative damage.
- **In Vivo Model:** Male BALB/c mice were administered CCl₄ (10 ml/kg in corn oil) to create an acute liver injury model.
- **Treatment:** Mice were pretreated with LA orally for six consecutive days at two doses (50 mg/kg and 100 mg/kg body weight) before CCl₄ intoxication.
- **Key Assessments:**
 - **Cell Viability:** MTT assay.
 - **Oxidative Stress:** Intracellular ROS levels, activity of antioxidant enzymes (SOD, Catalase).
 - **Liver Function:** Serum levels of ALT (Alanine Transaminase) and AST (Aspartate Transaminase).
 - **Liver Damage:** Histological examination of liver tissue for necrosis and structural damage.

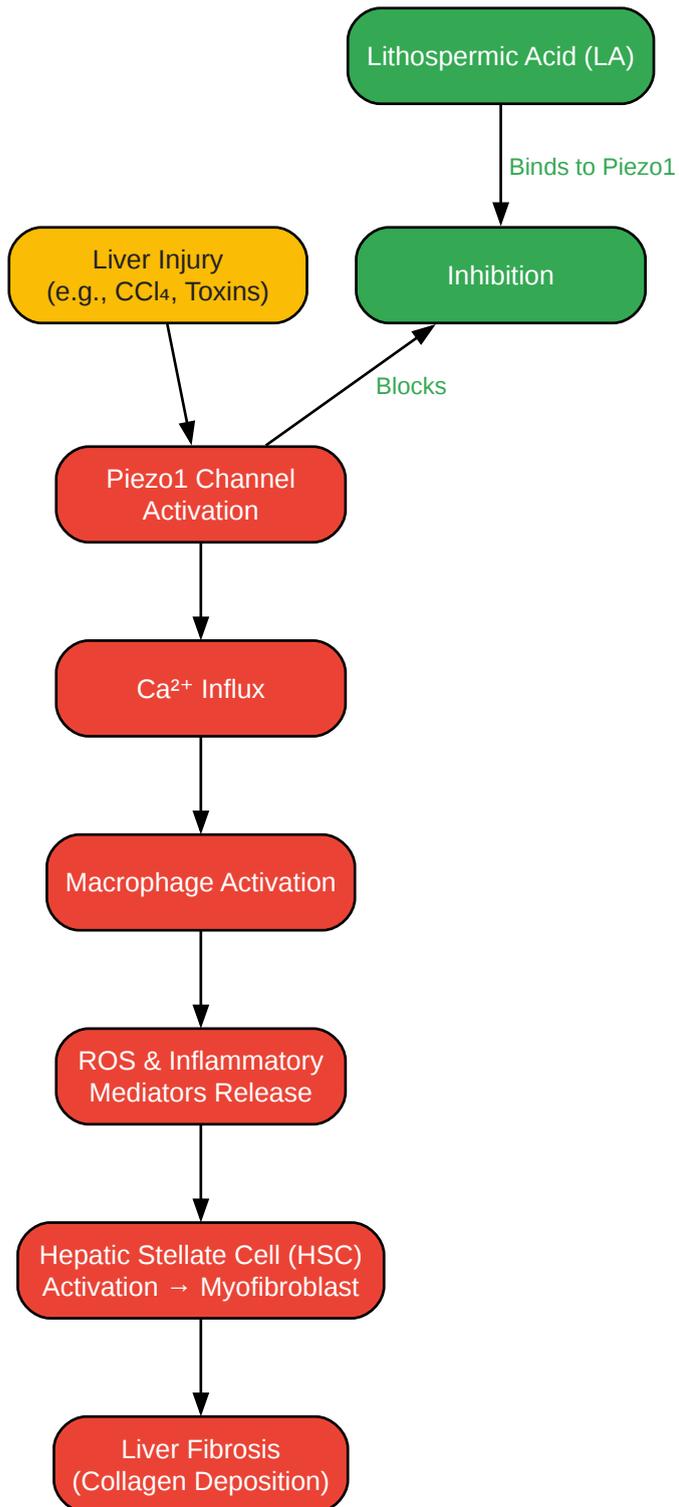
Protocol: CCl₄-Induced Liver Fibrosis

This study explored the anti-fibrotic mechanism of LA, focusing on the Piezo1 channel [3].

- **In Vivo Model:** Liver fibrosis was induced in C57BL/6 mice and myeloid-specific Piezo1 knockout mice by intraperitoneal injection of CCl₄.
- **Treatment:** Mice were treated with LA or the control drug colchicine (COL).
- **Key Assessments:**
 - **Fibrosis Evaluation:** Masson's trichrome staining for collagen deposition; protein expression of Collagen I, Collagen III, and α -SMA (a marker for activated hepatic stellate cells).
 - **Mechanism Probe:** Used Piezo1-knockout mice to confirm the target. *In vitro* studies on macrophages measured intracellular Ca²⁺ and ROS levels upon Piezo1 activation.

Mechanisms of Action: Lithospermic Acid

The hepatoprotective effect of **Lithospermic Acid** is primarily mediated through the inhibition of the mechanosensitive Piezo1 channel, which leads to reduced oxidative stress and inflammation. This mechanism is illustrated below.



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As the diagram shows, LA binds to and inhibits the Piezo1 channel. This inhibition blocks the downstream cascade involving calcium influx, macrophage activation, and release of ROS and inflammatory factors, ultimately preventing the activation of hepatic stellate cells and the development of liver fibrosis [3]. Furthermore, LA has demonstrated direct **antioxidant activity** by scavenging free radicals and reducing CCl₄-induced oxidative stress in hepatocytes [1].

Conclusion and Research Context

In summary, the existing data positions **lithospermic acid** as a promising natural compound for protecting the liver against chemical-induced acute injury and fibrosis. Its unique, well-documented mechanism of action involves the inhibition of the Piezo1 channel.

- **For comparison**, the search results highlight another microbial molecule, **10-hydroxystearic acid (10-HSA)**, which protects the liver via a different pathway—activating PPAR α to improve lipid metabolism and restore the gut-liver axis [4]. This suggests that combining agents with complementary mechanisms (e.g., LA for anti-fibrosis and 10-HSA for metabolic improvement) could be a fruitful area for future research.
- **Important Note:** The available literature lacks **direct, head-to-head comparative studies** between **lithospermic acid** and other well-established hepatoprotective agents like silymarin (milk thistle). Therefore, a definitive efficacy ranking cannot be established at this time.

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